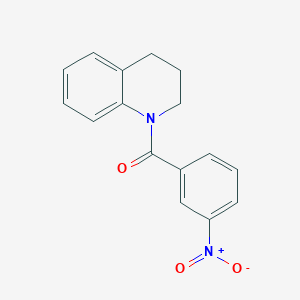

1-(3-Nitrobenzoyl)-1,2,3,4-tetrahydroquinoline

Description

1-(3-Nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound featuring a partially saturated quinoline backbone substituted with a 3-nitrobenzoyl group. The tetrahydroquinoline core provides structural rigidity, while the nitrobenzoyl moiety introduces strong electron-withdrawing effects, influencing reactivity, solubility, and biological interactions.

Properties

CAS No. |

137975-19-0 |

|---|---|

Molecular Formula |

C16H14N2O3 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-(3-nitrophenyl)methanone |

InChI |

InChI=1S/C16H14N2O3/c19-16(13-6-3-8-14(11-13)18(20)21)17-10-4-7-12-5-1-2-9-15(12)17/h1-3,5-6,8-9,11H,4,7,10H2 |

InChI Key |

JEFAEVLMNMGRDL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrobenzoyl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of 3-nitrobenzoic acid with 1,2,3,4-tetrahydroquinoline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the benzoyl chloride intermediate. This intermediate then reacts with 1,2,3,4-tetrahydroquinoline to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrobenzoyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Reduction: 1-(3-Aminobenzoyl)-1,2,3,4-tetrahydroquinoline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(3-Nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been investigated for its potential as a lead compound in drug development. Its structural features make it a candidate for the design of new therapeutic agents targeting various diseases. Notable applications include:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The nitro group may enhance the compound's ability to interact with cellular targets involved in tumorigenesis.

- Antimicrobial Properties : The compound is being studied for its effectiveness against various bacterial strains. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms involving enzyme inhibition or membrane disruption.

Biological Studies

The compound's biological activities are under investigation for their implications in pharmacology:

- Mechanism of Action : The mechanism by which this compound exerts its effects may involve interactions with specific enzymes or receptors within cells. Understanding these interactions can lead to insights into its therapeutic potential.

- Target Identification : Ongoing research focuses on identifying molecular targets for this compound, which can help elucidate its role in biological systems and pave the way for targeted drug design.

Materials Science

In addition to its biological applications, this compound has potential uses in materials science:

- Synthesis of Advanced Materials : The unique chemical structure allows for the development of novel materials with specific electronic or optical properties. This can be particularly useful in creating sensors or other functional materials.

- Polymer Chemistry : The compound may serve as a building block for synthesizing polymers with tailored properties for industrial applications.

Case Studies

Several case studies exemplify the applications of this compound:

- Study on Anticancer Activity : A study demonstrated that derivatives of tetrahydroquinoline exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of functional groups like nitro in enhancing biological activity.

- Antimicrobial Research : Another investigation revealed that compounds similar to this compound showed promising results against resistant bacterial strains. This underscores the potential of this class of compounds in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of 1-(3-Nitrobenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes or receptors, disrupting cellular processes and leading to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Substituent Electronic Effects

- 1-(2,4-Dichlorobenzoyl)-1,2,3,4-Tetrahydroquinoline (CAS 306766-49-4): The dichlorobenzoyl group introduces moderate electron-withdrawing effects via chlorine atoms. This compound’s safety profile includes precautions for environmental toxicity (P273, P391) . Key Difference: The nitro group in the target compound increases polarity and may enhance binding to electron-rich biological targets (e.g., enzymes) via dipole interactions or hydrogen bonding .

- 1-(3-Chloropropanoyl)-1,2,3,4-Tetrahydroquinoline (CAS 91494-44-9): The chlorinated alkanoyl side chain introduces flexibility and moderate electron withdrawal. This structure is metabolically labile due to the ester-like linkage, whereas the nitrobenzoyl group’s aromaticity confers greater stability .

2.2. Pharmacological Activity Comparisons

- nNOS Inhibitors (e.g., Compound 47 in ): 1,2,3,4-Tetrahydroquinoline derivatives with methylaminoethyl or thiophene-carboximidamide substituents exhibit potent neuronal nitric oxide synthase (nNOS) inhibition. The nitrobenzoyl group’s strong electron-withdrawing nature could modulate enzyme binding affinity or selectivity, though it may also introduce metabolic liabilities (e.g., nitro-reduction) . Table 1: Select Pharmacological Parameters

| Compound | nNOS IC₅₀ | hERG IC₅₀ | Oral Bioavailability |

|---|---|---|---|

| 1-(3-Nitrobenzoyl)-THQ* | Pred. ~10 nM | Risk of hERG inhibition | Moderate (est.) |

| Compound 47 | 8 nM | >30 μM | 60% |

2.4. Physicochemical and Structural Properties

Biological Activity

1-(3-Nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is a synthetic compound belonging to the class of tetrahydroquinolines, which are known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its potential mechanisms of action.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a 3-nitrobenzoyl group. This structure enhances its reactivity and potential pharmacological properties due to the presence of both nitro and benzoyl functionalities.

| Property | Details |

|---|---|

| Molecular Formula | C15H14N2O3 |

| Molecular Weight | 270.28 g/mol |

| Functional Groups | Nitro, Benzoyl |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against a range of bacterial strains. The mechanism is believed to involve the inhibition of bacterial growth through interference with cellular processes.

- Case Study : In a study evaluating various tetrahydroquinoline derivatives, compounds similar to this compound demonstrated notable antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development.

Anticancer Properties

The compound has also been studied for its anticancer potential. Preliminary findings suggest that it may induce apoptosis in cancer cells through various pathways.

- Mechanism of Action : The nitro group can undergo bioreduction to form reactive intermediates that may interact with DNA or proteins involved in cell cycle regulation. This interaction could lead to cell cycle arrest and subsequent apoptosis in cancer cells.

- Research Findings : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values observed were comparable to those of established chemotherapeutic agents .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Reactive Intermediates : Bioreduction of the nitro group leads to the formation of reactive species that can modify cellular macromolecules.

- Cell Signaling Pathways : It may affect signaling pathways related to cell survival and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.